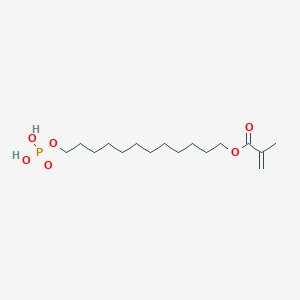
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate is a phosphate-containing methacrylate modified monomer. It is known for its improved long-term bonding performance and is often used as an adhesion promoter in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate involves the reaction of 2-methylprop-2-enoic acid with a dodecyl alcohol derivative in the presence of a phosphoric acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50°C to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the phosphonooxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed in substitution reactions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis to enhance adhesion properties.
Biology: Investigated for its potential in biomaterials and drug delivery systems.
Medicine: Explored for its use in dental applications as an adhesion promoter.
Industry: Utilized in coatings, adhesives, and sealants to improve bonding performance.
Wirkmechanismus
The mechanism of action of 12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate involves its ability to form strong covalent bonds with various substrates. The phosphate group interacts with metal ions or hydroxyl groups on surfaces, enhancing adhesion. The methacrylate group undergoes polymerization, forming a robust network that contributes to the compound’s adhesive properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dodecyl 2-methylprop-2-enoate
- Hexadecyl 2-methylprop-2-enoate
- Methyl 2-methylprop-2-enoate
- Octadecyl 2-methylprop-2-enoate
- Tetradecyl 2-methylprop-2-enoate
Uniqueness
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate stands out due to its phosphate group, which significantly enhances its adhesion properties compared to similar compounds. This unique feature makes it particularly valuable in applications requiring strong and durable bonding .
Eigenschaften
CAS-Nummer |
85590-02-9 |
|---|---|
Molekularformel |
C16H31O6P |
Molekulargewicht |
350.39 g/mol |
IUPAC-Name |
12-phosphonooxydodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H31O6P/c1-15(2)16(17)21-13-11-9-7-5-3-4-6-8-10-12-14-22-23(18,19)20/h1,3-14H2,2H3,(H2,18,19,20) |
InChI-Schlüssel |
AHHIUZANWCTSDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCCCCCCCCCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


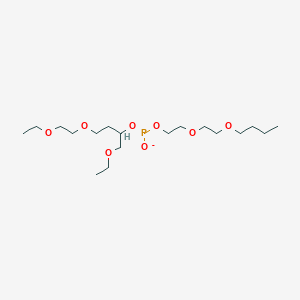
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)
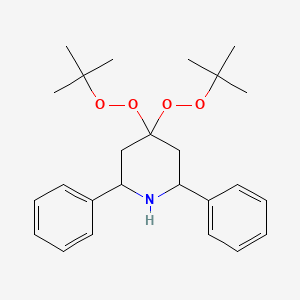
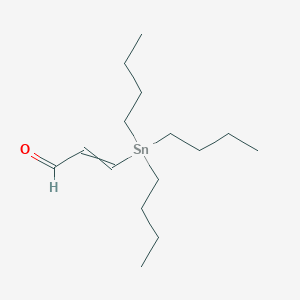
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
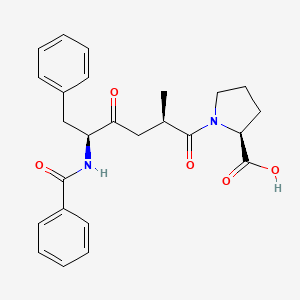
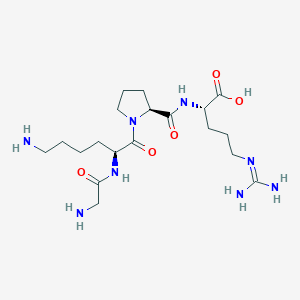
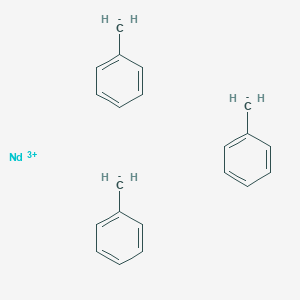
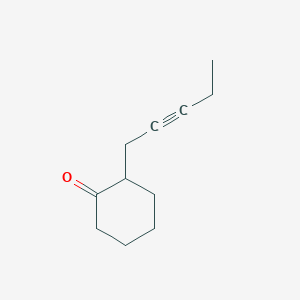
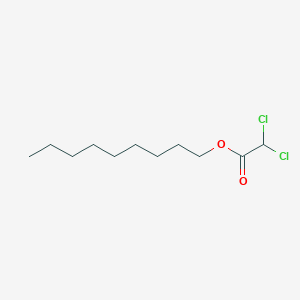
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
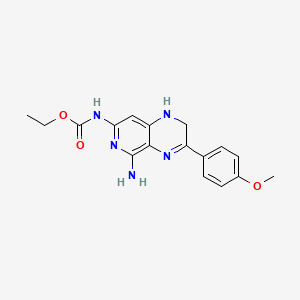
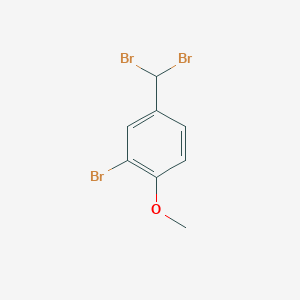
![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
